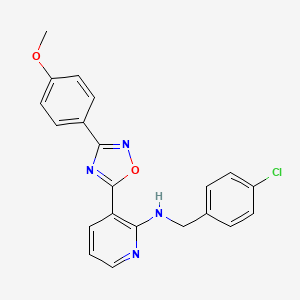
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also modulates the expression of various genes involved in cell cycle regulation and apoptosis. In addition, it has been proposed that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant antitumor and neuroprotective effects, making it a promising candidate for the development of new drugs. Moreover, it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its solubility and stability properties may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One of the directions is to further investigate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its pharmacokinetic and pharmacodynamic properties, which will help to determine its efficacy and safety in animal models and clinical trials. Moreover, there is a need to develop new analogs of this compound that exhibit improved solubility and stability properties. Finally, there is a need to explore its potential applications in other fields such as agriculture and environmental science.
合成法
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-chlorobenzylamine with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with pyridine-2-amine. The reaction conditions and the purity of the starting materials play a crucial role in determining the yield and purity of the final product.
科学的研究の応用
N-(4-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant antitumor activity against various cancer cell lines. It also shows promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been studied for its potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-27-17-10-6-15(7-11-17)19-25-21(28-26-19)18-3-2-12-23-20(18)24-13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQRDDCVBRCCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

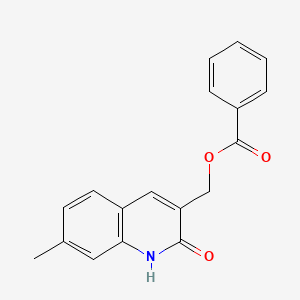


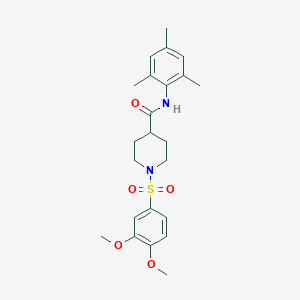

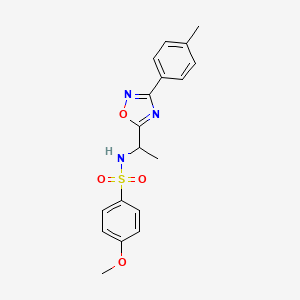

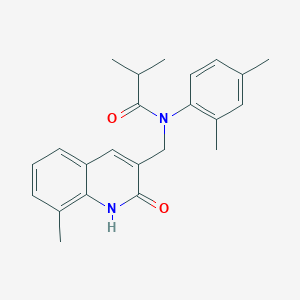

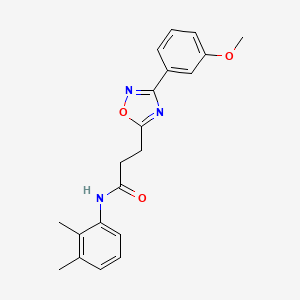

![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)
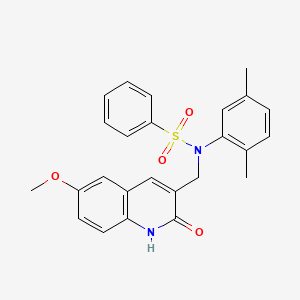
![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)